

Technical Support Center: AThTP (ATP) Solubility in Aqueous Buffers

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Compound of Interest		
Compound Name:	AThTP	
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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Adenosine Triphosphate (ATP), often mistakenly referred to as **AThTP**, in aqueous buffers. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in preparing and using ATP solutions for their experiments.

Troubleshooting Guide: Common ATP Solubility Issues

Problem: The ATP powder is not dissolving completely in the buffer.

 Question: I've added ATP powder to my buffer, but I can still see solid particles, even after vigorous mixing. What should I do?

Answer:

- Check the pH: ATP is highly soluble in water, but the resulting solution is acidic (around pH 3.5), which can limit its solubility.[1][2] It is crucial to adjust the pH of the solution to a neutral range of 6.8-7.4 for optimal solubility and stability.[3][4] Use a solution like 1M NaOH to titrate the ATP solution to the desired pH.[5][6]
- Gentle Warming: Solubility can sometimes be increased by gentle warming. However, be cautious as excessive heat can degrade ATP. It is important not to heat the buffer to resuspend precipitates as this will degrade the ATP.



 Sonication: In some cases, brief sonication can help to break up clumps of powder and facilitate dissolution.

Problem: A precipitate has formed in my ATP solution after storage.

• Question: My ATP stock solution was clear when I made it, but now there is a white precipitate. What is it, and can I still use the solution?

Answer:

- Identify the Cause: Precipitate formation can be due to several factors:
 - pH Shift: The pH of the solution may have changed over time, especially if it was not adequately buffered.
 - Contamination: Contamination with other substances can lead to precipitation.
 - Presence of Divalent Cations: High concentrations of divalent cations like Mg²+ or Ca²+ can sometimes form insoluble salts with ATP, although Mg²+ is also known to stabilize ATP in solution.[4][7]
- Troubleshooting Steps:
 - Verify pH: Check the pH of the solution. If it has deviated from the neutral range, it may be possible to redissolve the precipitate by readjusting the pH.
 - Filtration: If the precipitate cannot be redissolved, it is best to remove it by filtering the solution through a 0.22 μm filter to avoid introducing insoluble matter into your experiment.[5]
 - Prepare Fresh Solution: If you suspect contamination or significant degradation, it is always best to discard the solution and prepare a fresh one.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a concentrated ATP stock solution?

Troubleshooting & Optimization





A1: To prepare a stable, concentrated ATP stock solution (e.g., 100 mM), follow this general protocol:

- Dissolve the ATP disodium salt in a minimal volume of high-purity, sterile water.[5]
- Gradually add a solution of 1M NaOH while monitoring the pH. Adjust the pH to 7.0-7.5.[5][6]
- Once the ATP is fully dissolved and the pH is stable, add water to reach the final desired concentration.
- Sterile filter the solution through a 0.22 μm filter.[5]
- Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[5][8]

Q2: What factors influence the solubility and stability of ATP in aqueous solutions?

A2: The primary factors are:

- pH: ATP is most stable in a pH range of 6.8 to 7.4. It is rapidly hydrolyzed at extreme pH values.[3][4]
- Temperature: Higher temperatures can increase solubility but also accelerate the rate of hydrolysis and degradation. It's recommended to prepare and handle ATP solutions on ice and store them frozen.[8]
- Counter-ions: The type of salt (e.g., disodium vs. magnesium salt) can affect solubility and experimental outcomes. Divalent cations like Mg²⁺ are crucial for many enzymatic reactions involving ATP and can also stabilize the ATP molecule.[4][7]

Q3: Should I use the disodium salt or the magnesium salt of ATP?

A3: The choice depends on your specific application.

ATP Disodium Salt: This is the most commonly used form for preparing stock solutions.[5][9]
It allows you to control the final concentration of magnesium in your experimental buffer
independently.



 ATP Magnesium Salt: This form can be convenient if your experiment requires both ATP and magnesium, as it provides them in a predefined ratio. However, it offers less flexibility in adjusting the concentrations of each component separately.

Q4: How should I store my ATP solutions to ensure their stability?

A4: For long-term storage, ATP solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[5][8] This prevents degradation from repeated freeze-thaw cycles. For short-term use (up to a week), a refrigerated solution may be acceptable, but frozen storage is always preferable for maintaining high quality.[8]

Data Presentation

Table 1: Solubility and Stability of ATP

Parameter	Recommended Range/Value	Notes
pH for Optimal Stability	6.8 - 7.4	ATP is rapidly hydrolyzed at extreme pH.[3][4]
Storage Temperature	-20°C or -80°C (long-term)	Avoid repeated freeze-thaw cycles.[5][8]
Solubility in Water	50 mg/mL	Yields a clear, colorless, but acidic solution (~pH 3.5).[1][2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM ATP Stock Solution (pH 7.5)

Materials:

- Adenosine 5'-triphosphate disodium salt (e.g., Sigma A7699)
- Sterile, nuclease-free water
- 1 M NaOH solution



- pH meter or pH strips
- 0.22 μm sterile syringe filter
- Sterile microcentrifuge tubes

Methodology:

- Weigh out the required amount of ATP disodium salt to achieve a final concentration of 100 mM. For example, for 10 mL of solution, use 551.1 mg of ATP disodium salt (MW: 551.1 g/mol).
- Dissolve the ATP powder in a minimal volume of sterile water (e.g., 8 mL).[5]
- Place the solution on ice and slowly add 1 M NaOH dropwise while stirring.
- Monitor the pH continuously until it reaches 7.5.[5]
- Once the pH is stable at 7.5, adjust the final volume to 10 mL with sterile water.
- Sterile filter the solution using a 0.22 µm syringe filter into a sterile container.[5]
- Aliquot the solution into single-use volumes (e.g., 100 μL) in sterile microcentrifuge tubes.
- Store the aliquots at -20°C or -80°C.[5][8]

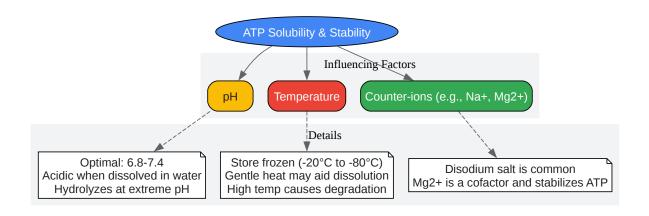
Visualizations





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Caption: Troubleshooting workflow for ATP dissolution issues.



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Caption: Key factors influencing ATP solubility and stability.



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